3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound that features a benzamide group linked to a tetrahydrocarbazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound “3-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” are currently unknown. The compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity . .
Mode of Action
Tetrahydrocarbazole derivatives have been shown to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The specific interactions between this compound and its potential targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , it is likely that multiple pathways could be affected
Pharmacokinetics
The molecular weight of the compound is 171.2383 , which suggests it may have favorable absorption and distribution characteristics.
Result of Action
Given the observed biological activity of tetrahydrocarbazole derivatives , it is likely that this compound could have significant effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core.
N-Methylation: The tetrahydrocarbazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydrocarbazole moiety can undergo oxidation reactions to form carbazole derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Selenium dioxide, hydrogen peroxide, organic hydroperoxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Reduced tetrahydrocarbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activity of the tetrahydrocarbazole core.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
- 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Uniqueness
3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is unique due to the presence of both a benzamide group and a tetrahydrocarbazole moiety, which imparts distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14-5-4-6-16(11-14)21(24)22-13-15-9-10-20-18(12-15)17-7-2-3-8-19(17)23-20/h4-6,9-12,23H,2-3,7-8,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNIYUAYBYTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.